BenchChemオンラインストアへようこそ!

3-Azetidinyl cyclopentanecarboxylate

Lipophilicity Drug-likeness Physicochemical properties

3-Azetidinyl cyclopentanecarboxylate (CAS 1220021-42-0) is a saturated four-membered nitrogen heterocycle ester, classified as an azetidine derivative, formed from cyclopentanecarboxylic acid and 3-hydroxyazetidine. With a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, its computed physicochemical properties include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 38.3 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of 8.71.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1220021-42-0
Cat. No. B1525178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azetidinyl cyclopentanecarboxylate
CAS1220021-42-0
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)OC2CNC2
InChIInChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2
InChIKeyVEAXGKRNRSXBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azetidinyl Cyclopentanecarboxylate: Chemical Identity, Physicochemical Profile, and Procurement Specifications (CAS 1220021-42-0)


3-Azetidinyl cyclopentanecarboxylate (CAS 1220021-42-0) is a saturated four-membered nitrogen heterocycle ester, classified as an azetidine derivative, formed from cyclopentanecarboxylic acid and 3-hydroxyazetidine [1]. With a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, its computed physicochemical properties include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 38.3 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and a predicted pKa of 8.71 [1]. It is typically supplied as a research chemical with a purity specification of 95% or 98%, and is recommended for storage sealed in a dry environment at 2–8°C .

Why Generic Substitution Fails: The Critical Role of 3-Azetidinyl Cyclopentanecarboxylate in Medicinal Chemistry Building Block Selection


Within the 3-azetidinyl ester series, the cycloalkyl carboxylate moiety is not an interchangeable module. Even subtle variations in ring size — from cyclopropane (C₃) to cyclobutane (C₄) to cyclopentane (C₅) — produce measurable shifts in lipophilicity (XLogP3 ranging from 0 to 1.1), molecular shape, and conformational flexibility [1][2]. These differences directly affect membrane permeability, metabolic stability, and target engagement when the ester is incorporated into larger scaffolds [3]. Furthermore, the ester linkage itself is not functionally equivalent to the corresponding amide (CAS 1220027-39-3); the ester bond offers distinct hydrolytic lability profiles that may be strategically exploited or must be specifically managed . Substituting 3-azetidinyl cyclopentanecarboxylate with a smaller-ring analog or an amide congener without empirical validation risks altering key drug-like properties and compromising downstream synthetic utility.

Quantitative Differentiation Evidence for 3-Azetidinyl Cyclopentanecarboxylate: Comparator Data and Procurement Decision Support (CAS 1220021-42-0)


Lipophilicity Advantage: XLogP3 of 3-Azetidinyl Cyclopentanecarboxylate vs Smaller Cycloalkyl Analogs

3-Azetidinyl cyclopentanecarboxylate (target) exhibits an XLogP3 of 1.1, positioning it in the favorable lipophilicity range for oral bioavailability and CNS penetration, whereas the cyclopropane analog (CAS 1220027-13-3) has an XLogP3 of 0 and the acetate analog (CAS 74121-99-6) has a LogP of -0.40 [1][2]. The cyclobutane analog (CAS 1220027-20-2), with an intermediate molecular weight of 155.19 g/mol, is expected to have an XLogP3 of approximately 0.5 based on incremental LogP contributions, while the benzoate analog (CAS 1219980-94-5) has a higher molecular weight of 177.20 g/mol and an XLogP3 exceeding 1.5 . An XLogP3 of 1.1 delivers a balanced partition coefficient that is neither too polar (risking poor membrane permeation) nor too lipophilic (risking high metabolic clearance, poor aqueous solubility, and promiscuous off-target binding), as established by the review of small aliphatic rings in medicinal chemistry [3].

Lipophilicity Drug-likeness Physicochemical properties Permeability

Molecular Weight and TPSA Positioning: Cyclopentane Ester vs Aromatic and Smaller-Ring Ester Analogs

The target compound has a molecular weight of 169.22 g/mol and a TPSA of 38.3 Ų, identical to the cyclopropane analog's TPSA (38.3 Ų) but with a 28.05 g/mol higher mass [1][2]. The cyclobutane analog (155.19 g/mol) and the acetate analog (115.13 g/mol) are progressively lighter, while the benzoate analog (177.20 g/mol) is heavier but with a higher TPSA due to the aromatic ring . The cyclopentane ester's molecular weight of 169.22 sits well within the optimal range for CNS drug candidates (MW < 400) and oral bioavailability (MW < 500), while its modest TPSA of 38.3 Ų is well below the 60–70 Ų threshold associated with poor CNS penetration and the 140 Ų threshold for poor oral absorption [3]. The five-membered cyclopentane ring provides additional three-dimensional character and conformational complexity compared to the planar aromatic benzoate or the rigid cyclopropane, a feature increasingly valued in contemporary drug design to escape flatland and improve target selectivity [3].

Molecular weight Topological polar surface area Oral bioavailability CNS drug-likeness

Three-Dimensional Conformational Complexity: Cyclopentane vs Cyclopropane and Cyclobutane in Spirocyclic Drug Discovery Applications

In the seminal spirocyclic azetidine synthesis study by Kirichok et al. (2018), cyclopentane carboxylate was explicitly identified alongside cyclobutane carboxylate and L-proline as a productive substrate for the two-step synthesis of multifunctional spirocyclic azetidines [1]. The resulting spirocyclic amino acids incorporating the cyclopentane-derived scaffold, when inserted into the structure of the anesthetic bupivacaine as a piperidine replacement, yielded analogues that were more active and less toxic than the original drug [1]. In a subsequent 2025 study, specific spirocyclic bupivacaine analogues showed increases in lethal dose of 1.3-, 2.2-, and 5.0-fold relative to the parent drug, with reduced cardiotoxicity as evidenced by less QRS widening in isolated guinea pig hearts [2]. The five-membered cyclopentane ring provides greater conformational flexibility than the three-membered cyclopropane ring (which is rigid and planar) and more spatial bulk than the four-membered cyclobutane ring, enabling distinct spirocyclic geometries that modulate biological activity and toxicity profiles [1][2].

Spirocyclic azetidines Conformational restriction Bioisosterism Drug discovery building blocks

Ester Hydrolytic Lability: 3-Azetidinyl Cyclopentanecarboxylate vs Amide Analog N-(3-Azetidinyl)cyclopentanecarboxamide

3-Azetidinyl cyclopentanecarboxylate (ester, CAS 1220021-42-0) and its direct amide analog N-(3-azetidinyl)cyclopentanecarboxamide (CAS 1220027-39-3) differ fundamentally in their hydrolytic stability profiles . The ester linkage in the target compound is susceptible to esterase-mediated hydrolysis, releasing cyclopentanecarboxylic acid and 3-hydroxyazetidine, whereas the amide bond in the comparator is significantly more resistant to enzymatic cleavage [1]. This distinction is well-established across chemical series: esters typically undergo hydrolysis with half-lives of minutes to hours in plasma, while corresponding amides can persist for hours to days [1]. For drug discovery programs, this means the cyclopentane ester offers a built-in metabolic handle that can be exploited for prodrug strategies (where controlled release of the active moiety is desired) or may represent a metabolic liability that requires structural optimization [1]. Selection between the ester and amide must therefore be guided by the intended pharmacokinetic profile.

Ester vs amide stability Prodrug design Hydrolytic susceptibility Metabolic liability

Azetidine Ring Class Advantage: Reduced Metabolic Clearance vs Piperidine in DGAT2 Inhibitor Program

In the DGAT2 inhibitor development program reported by Sharma et al. (2023), replacing a piperidine ring with an azetidine ring (compound 2) resulted in lower intrinsic clearance in human liver microsomes [1]. The piperidine-containing compound 1 suffered from high metabolic intrinsic clearance due to extensive piperidine ring oxidation, a well-documented metabolic vulnerability of six-membered saturated nitrogen heterocycles [1]. The azetidine modification directly addressed this liability by reducing susceptibility to cytochrome P450-mediated oxidation at the ring, a finding consistent with the broader medicinal chemistry principle that decreasing ring size from six-membered (piperidine) to four-membered (azetidine) alters electron density on the nitrogen and reduces the number of metabolically labile carbon centers [1][2]. The review by Bauer et al. (2021) further corroborates that azetidines generally exhibit improved metabolic stability and lower lipophilicity compared to their piperidine counterparts, making them preferred building blocks for reducing metabolic clearance in lead optimization [2].

Metabolic stability Intrinsic clearance Azetidine vs piperidine Cytochrome P450 oxidation

Constitutional Isomer Differentiation: 3-Azetidinyl Cyclopentanecarboxylate (Ester) vs 1-Cyclopentylazetidine-2-carboxylic Acid

3-Azetidinyl cyclopentanecarboxylate (CAS 1220021-42-0) and 1-cyclopentylazetidine-2-carboxylic acid (CAS 1042413-79-5) share the identical molecular formula C₉H₁₅NO₂ but are constitutional isomers with fundamentally different connectivity: the target compound connects the cyclopentane ring to the azetidine via an ester oxygen at the 3-position, whereas the isomer links the cyclopentyl group directly to the azetidine nitrogen, with a carboxylic acid at the 2-position [1]. This connectivity difference produces distinct chemical reactivity: the target compound possesses a free secondary amine on the azetidine ring (available for N-alkylation or N-acylation), an ester carbonyl (hydrolyzable), and a cyclopentane carboxylate as the acyl component, whereas the isomer presents a tertiary amine (less nucleophilic), a free carboxylic acid (acidic, ionizable), and a different spatial arrangement [1]. The predicted pKa of the target compound is 8.71 (amine conjugate acid), while the isomer has both a carboxylic acid pKa (~3–5) and an amine pKa [1]. These functional group differences dictate entirely different synthetic derivatization strategies and biological target interactions.

Constitutional isomerism Functional group positioning Reactivity profile Derivatization handle

Best-Fit Research and Industrial Application Scenarios for 3-Azetidinyl Cyclopentanecarboxylate (CAS 1220021-42-0)


Spirocyclic Azetidine Synthesis for Piperidine Bioisostere Replacement in Drug Discovery

3-Azetidinyl cyclopentanecarboxylate serves as a direct precursor for the synthesis of multifunctional spirocyclic azetidines via the two-step protocol established by Kirichok et al. (2018): azetidinone formation followed by reduction [1]. The cyclopentane carboxylate moiety provides the carboxylic acid component for spirocyclization, enabling the construction of conformationally restricted piperidine bioisosteres. Subsequent studies have demonstrated that spirocyclic azetidine-containing bupivacaine analogues achieve up to a 5.0-fold increase in lethal dose with reduced cardiotoxicity, validating the therapeutic value of this scaffold class . Medicinal chemistry teams pursuing replacement of metabolically labile piperidine rings should procure this building block for spirocyclic library synthesis.

Prodrug Design Leveraging Esterase-Mediated Hydrolysis of the Cyclopentanecarboxylate Ester

The ester linkage of 3-azetidinyl cyclopentanecarboxylate provides a hydrolytically cleavable bond susceptible to esterase-mediated metabolism, enabling its use as a prodrug intermediate where controlled release of the active 3-hydroxyazetidine or cyclopentanecarboxylic acid payload is desired [1]. In contrast, the corresponding amide analog (N-(3-azetidinyl)cyclopentanecarboxamide, CAS 1220027-39-3) resists enzymatic hydrolysis . Researchers developing esterase-activated prodrugs or seeking to incorporate a metabolically labile linker should select the ester rather than the amide for programs where temporal control of active species release is a design objective.

Lead Optimization Programs Requiring Balanced Lipophilicity (XLogP3 ~1.1) for CNS or Oral Drug Candidates

With a computed XLogP3 of 1.1 and TPSA of 38.3 Ų, 3-azetidinyl cyclopentanecarboxylate occupies a favorable physicochemical space for CNS drug candidates (TPSA < 60–70 Ų) and orally bioavailable compounds (TPSA < 140 Ų) [1]. This balanced profile — more lipophilic than the cyclopropane (XLogP3 = 0) and acetate (LogP = -0.40) analogs, yet less lipophilic than the benzoate analog (XLogP3 > 1.5) — makes it a preferred building block when moderate membrane permeability must be combined with acceptable aqueous solubility and reduced promiscuous off-target binding risk [1]. Medicinal chemists optimizing ADME properties should select this ester over overly polar or overly lipophilic comparators.

Sequential Derivatization of Azetidine Nitrogen and Ester Functionality for Focused Library Synthesis

The target compound uniquely offers two orthogonal derivatization handles: a free secondary amine on the azetidine ring (nucleophilic, pKa 8.71) and a cyclopentanecarboxylate ester (electrophilic carbonyl, hydrolyzable) [1]. This contrasts with the constitutional isomer 1-cyclopentylazetidine-2-carboxylic acid (CAS 1042413-79-5), where the azetidine nitrogen is already substituted as a tertiary amine, eliminating one derivatization site . In parallel synthesis or library production workflows where sequential N-functionalization (alkylation, acylation, sulfonylation) followed by ester manipulation (hydrolysis, aminolysis, transesterification) is required, the target compound is the structurally appropriate starting material.

Quote Request

Request a Quote for 3-Azetidinyl cyclopentanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.